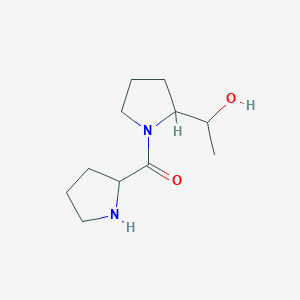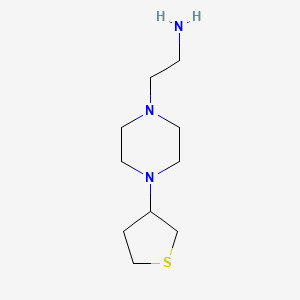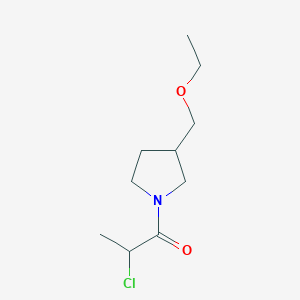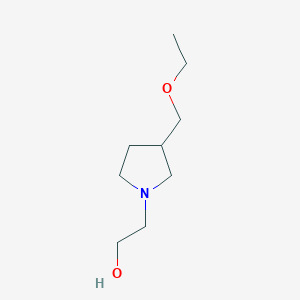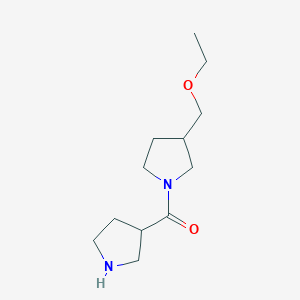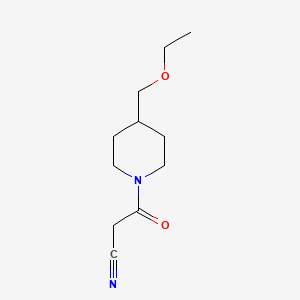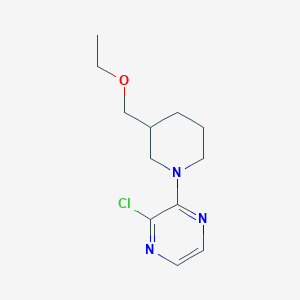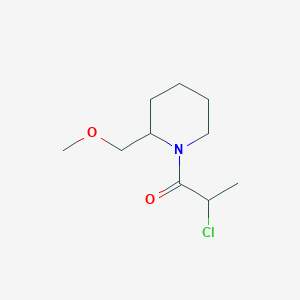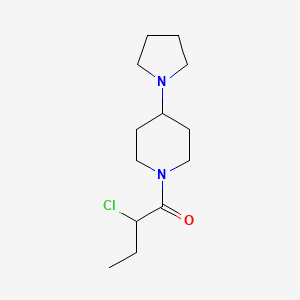
2-Chloro-1-(4-(pyrrolidin-1-yl)piperidin-1-yl)butan-1-one
Descripción general
Descripción
The compound “2-Chloro-1-(4-(pyrrolidin-1-yl)piperidin-1-yl)butan-1-one” is a complex organic molecule that contains a butanone group (a four-carbon chain with a ketone functional group), a pyrrolidine ring (a five-membered ring with one nitrogen atom), and a piperidine ring (a six-membered ring with one nitrogen atom) .
Molecular Structure Analysis
The molecule likely has a complex three-dimensional structure due to the presence of the pyrrolidine and piperidine rings. The stereochemistry of the molecule could be influenced by the different stereoisomers and the spatial orientation of substituents .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The ketone group could undergo reactions such as nucleophilic addition. The pyrrolidine and piperidine rings might also participate in various reactions depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Inhibitors of Blood Platelet Aggregation
Compounds structurally related to 2-Chloro-1-(4-(pyrrolidin-1-yl)piperidin-1-yl)butan-1-one have been explored for their potential in inhibiting ADP-induced aggregation of blood platelets. These compounds, synthesized through a modified Schopf reaction, demonstrated inhibitory effects on platelet aggregation both in vitro and ex vivo. However, their therapeutic ratio was found to be unfavorable, limiting their clinical utility in this context (Grisar et al., 1976).
Aerobic Oxidation of Cyclic Amines to Lactams
Ceria-supported gold nanoparticles have been used to catalyze the aerobic oxidation of cyclic amines to lactams, important chemical feedstocks. During the oxidation of pyrrolidine, intermediates including 4-amino-1-(pyrrolidin-1-yl)butan-1-one were observed. These compounds play a critical role in the reaction pathway, emphasizing the importance of related structures in the synthesis of lactams (Dairo et al., 2016).
Antiarrhythmic and Antihypertensive Effects
A series of pyrrolidin-2-one and pyrrolidine derivatives, including structures similar to this compound, have been synthesized and tested for their antiarrhythmic and antihypertensive effects. These compounds displayed strong activities in both areas, and their effects were believed to be related to their alpha-adrenolytic properties (Malawska et al., 2002).
Molecular Structures in Organometallic Chemistry
The molecular structures of certain chelates and thio-compounds related to this compound have been studied, providing insights into the correlation between structural parameters in organometallic chemistry. These studies contribute to understanding the interactions and bonding in complexes that include similar structural motifs (Mozzchukhin et al., 1991; Wojciechowska-Nowak et al., 2011).
Synthesis Methods and Biological Activity
Various synthesis methods for compounds structurally related to this compound have been developed, exploring their potential biological activities, including fungicidal and antiviral properties. These studies contribute to the development of new pharmaceutical compounds and understanding their mechanisms of action (Li et al., 2015; Smaliy et al., 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-1-(4-pyrrolidin-1-ylpiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O/c1-2-12(14)13(17)16-9-5-11(6-10-16)15-7-3-4-8-15/h11-12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCYGTBKXNYMRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)N2CCCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


